An In-depth Technical Guide to the Core Basic Properties of 4-Methyl-1H-pyrrolo[3,2-c]pyridine
An In-depth Technical Guide to the Core Basic Properties of 4-Methyl-1H-pyrrolo[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-1H-pyrrolo[3,2-c]pyridine, a member of the azaindole family, is a heterocyclic aromatic compound of significant interest in medicinal chemistry. Structurally, it is a fusion of a pyrrole ring and a pyridine ring, with a methyl substituent on the pyridine moiety. This scaffold is recognized as a "privileged structure" due to its ability to mimic the purine core, enabling it to interact with a wide range of biological targets, particularly protein kinases. The strategic placement of the nitrogen atom in the pyridine ring and the methyl group imparts unique physicochemical properties that modulate its basicity, solubility, and potential for drug-like characteristics. This guide provides a comprehensive exploration of the fundamental basic properties of 4-Methyl-1H-pyrrolo[3,2-c]pyridine, its synthesis, and its potential applications in drug discovery.
Core Chemical and Physical Properties
The fundamental properties of 4-Methyl-1H-pyrrolo[3,2-c]pyridine are crucial for its handling, formulation, and biological activity. While experimental data for this specific molecule is not extensively published, the following table summarizes its predicted and expected properties based on related azaindole structures.
| Property | Predicted/Expected Value | Notes |
| Molecular Formula | C₈H₈N₂ | |
| Molecular Weight | 132.16 g/mol | |
| CAS Number | 860362-26-1 | [1][2] |
| Appearance | Expected to be an off-white to yellow solid | Based on similar azaindole compounds. |
| pKa | ~5-6 | The pyridine nitrogen is the primary basic center. The methyl group is weakly electron-donating, which may slightly increase the basicity compared to the unsubstituted 1H-pyrrolo[3,2-c]pyridine. For comparison, the pKa of the isomeric 6-methyl-1H-pyrrolo[2,3-b]pyridine is predicted to be around 7.71.[3] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, DMSO, and DMF. | The heterocyclic nature allows for some aqueous solubility, which can be enhanced at acidic pH due to protonation. |
| Melting Point | Not reported, but expected to be a solid at room temperature. | |
| Stability | Generally stable under standard laboratory conditions. May be sensitive to strong oxidizing agents and prolonged exposure to light. |
Synthesis of 4-Methyl-1H-pyrrolo[3,2-c]pyridine
The synthesis of the 1H-pyrrolo[3,2-c]pyridine core can be achieved through various strategies, often involving the construction of the pyrrole ring onto a pre-existing pyridine scaffold. A plausible and adaptable route for the synthesis of 4-Methyl-1H-pyrrolo[3,2-c]pyridine is outlined below, based on established methodologies for related azaindoles.[4][5]
Synthetic Workflow
Caption: A generalized synthetic pathway for 4-Methyl-1H-pyrrolo[3,2-c]pyridine.
Experimental Protocol: A Plausible Synthetic Route
This protocol is a representative example adapted from known azaindole syntheses and may require optimization.
Step 1: Nitration of 2-Bromo-4-methylpyridine
-
To a stirred solution of 2-bromo-4-methylpyridine in concentrated sulfuric acid, slowly add fuming nitric acid at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for several hours until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-bromo-4-methyl-3-nitropyridine.
Step 2: Introduction of the Vinyl Group
-
To a solution of 2-bromo-4-methyl-3-nitropyridine in an anhydrous solvent like THF, add a vinyl Grignard reagent (e.g., vinylmagnesium bromide) at low temperature (e.g., -78 °C).
-
Allow the reaction to proceed for a few hours, then quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the vinyl-substituted pyridine derivative.
Step 3: Reductive Cyclization
-
The crude vinyl derivative is then subjected to reductive cyclization. This can be achieved using various reducing agents. A common method is treatment with a reducing agent such as iron powder in acetic acid or catalytic hydrogenation.
-
For example, suspend the vinyl derivative in a mixture of ethanol and acetic acid, and add iron powder.
-
Heat the mixture at reflux for several hours.
-
After cooling, filter the mixture and neutralize the filtrate.
-
Extract the product, dry the organic layer, and purify by column chromatography to afford 4-Methyl-1H-pyrrolo[3,2-c]pyridine.
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural confirmation of 4-Methyl-1H-pyrrolo[3,2-c]pyridine. The following are the expected spectroscopic features.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| N-H (Pyrrole) | > 10.0 | br s | - |
| H-6 | ~8.0-8.2 | d | ~5-6 |
| H-7 | ~7.0-7.2 | d | ~5-6 |
| H-2 | ~7.3-7.5 | d | ~2-3 |
| H-3 | ~6.5-6.7 | d | ~2-3 |
| CH₃ | ~2.4-2.6 | s | - |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-7a | ~145-150 |
| C-4 | ~140-145 |
| C-6 | ~140-145 |
| C-3a | ~125-130 |
| C-2 | ~120-125 |
| C-7 | ~115-120 |
| C-3 | ~100-105 |
| CH₃ | ~18-22 |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3400 | Broad, Medium | N-H stretch (pyrrole) |
| 2900-3000 | Medium | C-H stretch (aromatic and methyl) |
| 1550-1650 | Medium-Strong | C=C and C=N stretching (aromatic rings) |
| 1400-1500 | Medium | C-H bending (methyl) |
Mass Spectrometry (MS)
The mass spectrum should show a prominent molecular ion peak.
| m/z | Interpretation |
| 132 | [M]⁺ (Molecular ion) |
| 131 | [M-H]⁺ |
| 105 | [M-HCN]⁺ |
Basic Properties and Reactivity
The basicity of 4-Methyl-1H-pyrrolo[3,2-c]pyridine is primarily attributed to the lone pair of electrons on the pyridine nitrogen atom. The pyrrole nitrogen's lone pair is involved in the aromatic system and is not significantly basic.
pKa Determination
The pKa of the conjugate acid of 4-Methyl-1H-pyrrolo[3,2-c]pyridine can be determined experimentally using potentiometric titration.[6]
Experimental Protocol: Potentiometric Titration for pKa Determination [4][6][7]
-
Preparation of Solutions:
-
Prepare a standard solution of the sample (e.g., 1 mM) in deionized water or a suitable co-solvent if solubility is low.
-
Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
-
Prepare a solution to maintain constant ionic strength (e.g., 0.15 M KCl).[4]
-
-
Titration Procedure:
-
Calibrate the pH meter using standard buffer solutions.
-
To a known volume of the sample solution containing the ionic strength adjuster, add a small, precise volume of the standardized strong acid to lower the initial pH.
-
Titrate the solution with the standardized strong base, adding it in small, precise increments.
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
The pKa corresponds to the pH at the half-equivalence point. More accurately, the pKa can be determined from the inflection point of the first derivative of the titration curve.
-
Reactivity Profile
The reactivity of the 4-Methyl-1H-pyrrolo[3,2-c]pyridine nucleus is a balance between the electron-rich pyrrole ring and the electron-deficient pyridine ring.
-
Electrophilic Aromatic Substitution: The pyrrole ring is more susceptible to electrophilic attack than the pyridine ring. Theoretical and experimental evidence on related azaindoles suggests that electrophilic substitution will preferentially occur at the C3 position. Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts acylation.
-
Nucleophilic Aromatic Substitution: The pyridine ring is susceptible to nucleophilic attack, particularly if a leaving group is present at the C6 or C7 positions.
-
N-Alkylation/Acylation: The pyrrole nitrogen can be alkylated or acylated under appropriate basic conditions.
Caption: Key reaction sites on the 4-Methyl-1H-pyrrolo[3,2-c]pyridine scaffold.
Solubility Determination
Understanding the solubility of 4-Methyl-1H-pyrrolo[3,2-c]pyridine in various solvents is critical for its use in biological assays and formulation development. A general qualitative solubility testing procedure is described below.[8][9][10]
Experimental Protocol: Qualitative Solubility Testing[8][9][10][11]
-
Water Solubility:
-
Aqueous Acid/Base Solubility:
-
Organic Solvent Solubility:
-
Test the solubility in common organic solvents such as methanol, ethanol, dichloromethane, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF).
-
Biological and Medicinal Chemistry Context
The 1H-pyrrolo[3,2-c]pyridine scaffold is a key structural component in a number of potent and selective kinase inhibitors.[11][12] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The azaindole core can form key hydrogen bonding interactions with the hinge region of the kinase active site, mimicking the binding of the adenine moiety of ATP.
The presence of the methyl group at the 4-position can influence the compound's biological activity in several ways:
-
Steric Effects: The methyl group can introduce steric hindrance that may either enhance or decrease binding affinity to the target protein, depending on the topology of the binding site.
-
Electronic Effects: As a weak electron-donating group, the methyl group can subtly alter the electron density of the pyridine ring, which may affect hydrogen bonding interactions.
-
Metabolic Stability: The methyl group can influence the metabolic stability of the compound by blocking potential sites of metabolism or by being a site of metabolism itself (e.g., hydroxylation).
Derivatives of the pyrrolo[3,2-c]pyridine scaffold have shown inhibitory activity against a range of kinases, including FMS kinase, and have demonstrated antiproliferative effects in cancer cell lines.[11][12] While specific biological data for 4-Methyl-1H-pyrrolo[3,2-c]pyridine is not widely reported, its structural similarity to known kinase inhibitors suggests its potential as a valuable building block for the design of new therapeutic agents.
Conclusion
4-Methyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound with a rich chemical landscape and significant potential in drug discovery. Its basic properties, governed by the pyridine nitrogen, and its versatile reactivity make it an attractive scaffold for the development of novel bioactive molecules. This guide has provided a comprehensive overview of its core properties, including plausible synthetic routes, expected spectroscopic characteristics, and methods for determining its basicity and solubility. As research in the field of kinase inhibitors and other targeted therapies continues to expand, the 4-Methyl-1H-pyrrolo[3,2-c]pyridine core is poised to remain a valuable tool for medicinal chemists.
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